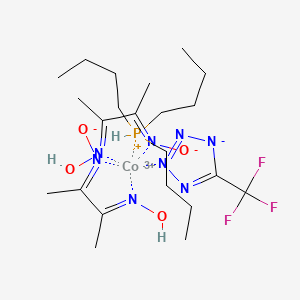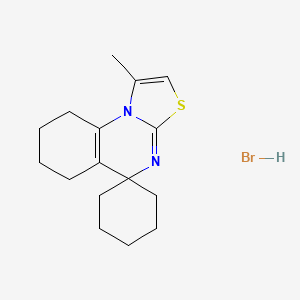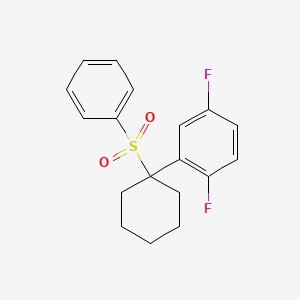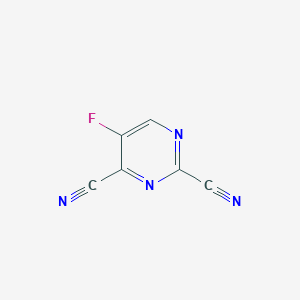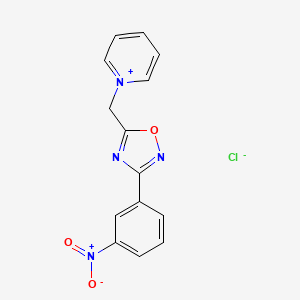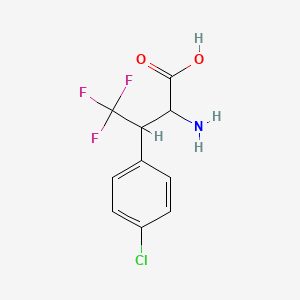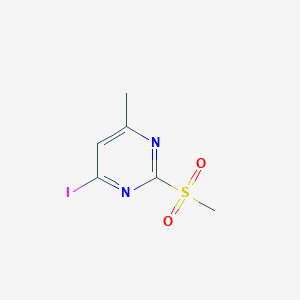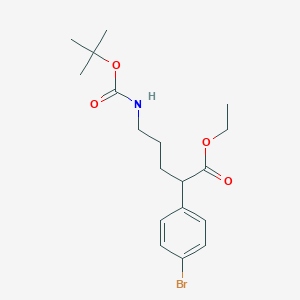![molecular formula C10H9N5 B13095280 6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)
6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a unique structure combining pyrrole and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine, typically involves several steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular Cyclization: Finally, intramolecular cyclization of the prepared propargylic derivatives is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Comparison with Similar Compounds
6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives:
5H-Pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition compared to this compound.
Pyrrolo[1,2-a]pyrazine Derivatives: Generally show antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C10H9N5 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-ylhydrazine |
InChI |
InChI=1S/C10H9N5/c11-14-10-8-4-2-6-15(8)7-3-1-5-12-9(7)13-10/h1-6H,11H2,(H,12,13,14) |
InChI Key |
JIYBAHHBANMZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C3=CC=CN23)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


